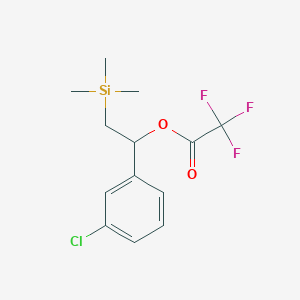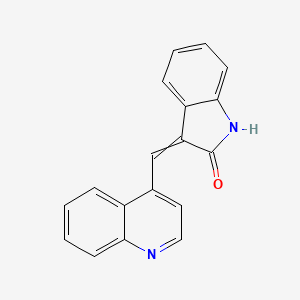
1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate is an organic compound that has garnered attention in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group, a trimethylsilyl group, and a trifluoroacetate group, making it a unique and versatile molecule in organic synthesis and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate typically involves the reaction of 1-(3-chlorophenyl)-2-(trimethylsilyl)ethanol with trifluoroacetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and drive the reaction to completion. The reaction conditions often include a temperature range of 0-25°C and a reaction time of 1-2 hours.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems are often employed to ensure precise control over reaction conditions, leading to a more sustainable and scalable production method .
化学反応の分析
Types of Reactions: 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: Reduction can lead to the formation of alcohols or amines.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Ketones or aldehydes.
Reduction Reactions: Alcohols or amines.
科学的研究の応用
1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active intermediates. These intermediates can then participate in further biochemical reactions, influencing cellular processes and pathways .
類似化合物との比較
- 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethanol
- 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl acetate
- 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl chloride
Comparison: 1-(3-Chlorophenyl)-2-(trimethylsilyl)ethyl trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased reactivity and stability under certain conditions. This makes it more versatile in synthetic applications compared to its analogs .
特性
CAS番号 |
136272-22-5 |
|---|---|
分子式 |
C13H16ClF3O2Si |
分子量 |
324.80 g/mol |
IUPAC名 |
[1-(3-chlorophenyl)-2-trimethylsilylethyl] 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C13H16ClF3O2Si/c1-20(2,3)8-11(19-12(18)13(15,16)17)9-5-4-6-10(14)7-9/h4-7,11H,8H2,1-3H3 |
InChIキー |
RGAMMMLYMDWWBJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CC(C1=CC(=CC=C1)Cl)OC(=O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Phenyl-3-[(1-phenylcyclopropyl)amino]propan-1-one](/img/structure/B14284688.png)

![Benzenamine, N-[1-(3-pyridinyl)ethylidene]-](/img/structure/B14284697.png)

![4-[Methyl(octadecyl)amino]benzaldehyde](/img/structure/B14284700.png)
![4-[5-(Butylsulfanyl)-1,3,4-oxadiazol-2(3H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14284707.png)

![(1E)-3,3-Diethyl-1-{4-[(trimethylsilyl)ethynyl]phenyl}triaz-1-ene](/img/structure/B14284711.png)
![Phosphine, methyl[2,4,6-tris(1-methylethyl)phenyl]-](/img/structure/B14284712.png)
![Diprop-2-yn-1-yl [(4-hydroxyphenyl)methylidene]propanedioate](/img/structure/B14284713.png)

![3-[Hydroxy(dimethyl)silyl]propyl prop-2-enoate](/img/structure/B14284716.png)
![4'-Methyl-3,4,5,6-tetrahydro[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B14284717.png)
![N-Ethyl-4-[(E)-(4-nitrophenyl)diazenyl]-N-(2-phenylethyl)aniline](/img/structure/B14284727.png)
